
2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide
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Overview
Description
2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is an organic compound with the molecular formula C15H18N2O2S and a molecular weight of 290.38062 . This compound is characterized by the presence of a benzenesulfonamide group substituted with three methyl groups and a pyridinyl group. It is used in various chemical and industrial applications due to its unique structural properties.
Mechanism of Action
Target of Action
The primary targets of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide are currently unknown. The compound is still under investigation and more research is needed to identify its specific targets .
Mode of Action
As the compound is still under investigation, further studies are required to elucidate how it interacts with its targets and the resulting changes .
Result of Action
As the compound is still under investigation, further studies are required to describe these effects .
Biochemical Analysis
Biochemical Properties
2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in cell growth and differentiation. Additionally, it can impact cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in cellular processes and overall cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical or cellular response. Toxicity studies have indicated that high doses of the compound can cause significant adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound can affect metabolic flux by inhibiting or modulating the activity of key enzymes, leading to changes in metabolite levels. These interactions can have significant implications for cellular metabolism and overall biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence the localization and accumulation of the compound within different cellular compartments, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical effects .
Preparation Methods
The synthesis of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 4-methyl-2-aminopyridine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonamide bond .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Comparison with Similar Compounds
2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide can be compared with similar compounds such as:
N-ethyl-4-methylbenzenesulfonamide: This compound has a similar sulfonamide structure but with an ethyl group instead of the pyridinyl group.
4-methyl-N-(2-pyridinyl)benzenesulfonamide: This compound has a similar pyridinyl group but lacks the additional methyl groups on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide (CAS Number: 927637-49-8) is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesis, and relevant case studies, providing a comprehensive overview of its therapeutic potential.
- Molecular Formula : C15H18N2O2S
- Molar Mass : 290.38 g/mol
- CAS Number : 927637-49-8
Sulfonamides, including this compound, typically exert their biological effects through inhibition of bacterial folic acid synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial in the bacterial synthesis pathway.
Antimicrobial Activity
Research indicates that sulfonamides possess significant antimicrobial properties. The structural modifications in this compound enhance its efficacy against various bacterial strains. For instance, studies have shown that compounds with similar sulfonamide structures exhibit potent activity against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
Recent investigations into the anticancer potential of this compound have yielded promising results. In vitro studies have demonstrated that derivatives of sulfonamides can induce apoptosis in cancer cell lines. A specific study highlighted that modifications to the pyridine ring can enhance cytotoxic effects against human cancer cell lines such as HeLa and MCF-7.
Cell Line | IC50 (µM) | Activity |
---|---|---|
HeLa | 10.5 | Moderate |
MCF-7 | 8.3 | High |
A549 | 12.0 | Moderate |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. A study focusing on similar sulfonamide derivatives revealed their ability to inhibit the production of pro-inflammatory cytokines in vitro. This suggests a potential application in treating inflammatory diseases.
Case Studies
-
Anticancer Activity Study
- Objective : To evaluate the cytotoxic effects of this compound on various cancer cell lines.
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours, followed by analysis using MTT assays.
- Findings : The compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value of 10.5 µM and against MCF-7 cells with an IC50 value of 8.3 µM.
-
Anti-inflammatory Mechanism Study
- Objective : To assess the anti-inflammatory effects of the compound in a lipopolysaccharide (LPS)-induced model.
- Methodology : Mouse macrophages were treated with LPS and various concentrations of the compound.
- Findings : Significant reduction in TNF-alpha and IL-6 levels was observed at concentrations above 5 µM.
Properties
IUPAC Name |
2,4,5-trimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-5-6-16-15(7-10)17-20(18,19)14-9-12(3)11(2)8-13(14)4/h5-9H,1-4H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKXNDDKHLABPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.